

An In-depth Technical Guide to the Spectral Interpretation of 4-Fluoropyridine

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Compound of Interest

Compound Name: 4-Fluoropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Fluoropyridine** (CAS No: 694-52-0), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[1] The document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflows to aid in structural elucidation and quality control.

Molecular Structure and Properties

4-Fluoropyridine is a heterocyclic compound with the molecular formula C_5H_4FN .^[2] Its structure consists of a pyridine ring substituted with a fluorine atom at the 4-position. This substitution significantly influences the electronic properties of the ring and, consequently, its spectral characteristics.

Property	Value
Molecular Formula	C ₅ H ₄ FN
Molecular Weight	97.09 g/mol [2]
Monoisotopic Mass	97.032777294 Da[2]
Appearance	Colorless to pale yellow liquid[1]
CAS Number	694-52-0[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural analysis of **4-Fluoropyridine**. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the molecular environment.

The ¹H NMR spectrum of **4-Fluoropyridine** is characterized by two distinct sets of signals corresponding to the aromatic protons. The protons ortho to the nitrogen (H-2, H-6) and those meta to the nitrogen (H-3, H-5) are chemically equivalent due to the molecule's symmetry. The fluorine atom at the C-4 position introduces characteristic splitting patterns.

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)
H-2, H-6	~8.2-8.5	ddd (doublet of doublet of doublets)	J(H,H) ≈ 4.9, J(H,H) ≈ 2.1, J(H,F) ≈ 2.5
H-3, H-5	~6.9-7.2	ddd (doublet of doublet of doublets)	J(H,H) ≈ 8.2, J(H,H) ≈ 4.9, J(H,F) ≈ 8.2

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative compilation from various sources.[3]

The ¹³C NMR spectrum is notable for the large coupling constants observed between the carbon atoms and the directly attached fluorine atom (¹J(C,F)) as well as through two or three bonds (²J(C,F), ³J(C,F)).[4]

Carbon	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
C-2, C-6	~150	d (doublet)	$^3J(C,F) \approx 6-7$
C-3, C-5	~110	d (doublet)	$^2J(C,F) \approx 15-20$
C-4	~165	d (doublet)	$^1J(C,F) \approx 240-250$

Note: Data is compiled based on typical values for fluorinated pyridines and may vary with experimental conditions.[\[5\]](#)[\[6\]](#)[\[7\]](#)

A standard protocol for acquiring high-quality NMR spectra of **4-Fluoropyridine** is outlined below.

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Fluoropyridine** in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube.[\[8\]](#) The choice of solvent can influence chemical shifts.[\[3\]](#)
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[\[8\]](#)
- 1H NMR Acquisition:
 - Set the spectral width to approximately 12 ppm, centered around 6 ppm.
 - Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
 - Process the data with a line broadening of 0.3 Hz. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[8\]](#)
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to approximately 200 ppm.

- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Reference the spectrum to the deuterated solvent signal.[8]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups and vibrational modes of the molecule. The spectrum of **4-Fluoropyridine** is dominated by absorptions from the aromatic ring and the C-F bond.

Vibrational Mode	Wavenumber (cm^{-1})	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium-Weak
Aromatic C=C/C=N Ring Stretch	1600 - 1450	Strong-Medium
C-F Stretch	1250 - 1200	Strong
Aromatic C-H Out-of-Plane Bend	900 - 800	Strong

Note: The C-F stretch is a highly characteristic and strong absorption band useful for identifying fluorinated aromatic compounds.[9]

The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.[9]

- Instrumentation: Use a commercial FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).[9]
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[10]
- Sample Application: Place a small drop of liquid **4-Fluoropyridine** directly onto the ATR crystal surface.
- Data Acquisition:

- Collect the spectrum over the mid-infrared range (4000 to 400 cm^{-1}).
- Co-add 16 to 32 scans to improve the signal-to-noise ratio. A spectral resolution of 4 cm^{-1} is typically sufficient.^[9]
- Data Processing: The instrument software performs a Fourier transform on the interferogram and ratios the sample data against the background to generate the final transmittance or absorbance spectrum.^[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serve as a molecular fingerprint for **4-Fluoropyridine**.

Under electron ionization (EI), **4-Fluoropyridine** will produce a distinct fragmentation pattern.

m/z	Ion	Description
97	$[\text{C}_5\text{H}_4\text{FN}]^+$	Molecular Ion (M^+)
70	$[\text{C}_4\text{H}_2\text{N}]^+$	Loss of HCN and F
52	$[\text{C}_4\text{H}_4]^+$	Fragment from ring cleavage

Note: The molecular ion peak at m/z 97 is expected to be prominent. The fragmentation pattern is inferred from typical pyridine behavior and the presence of fluorine.^{[2][11]}

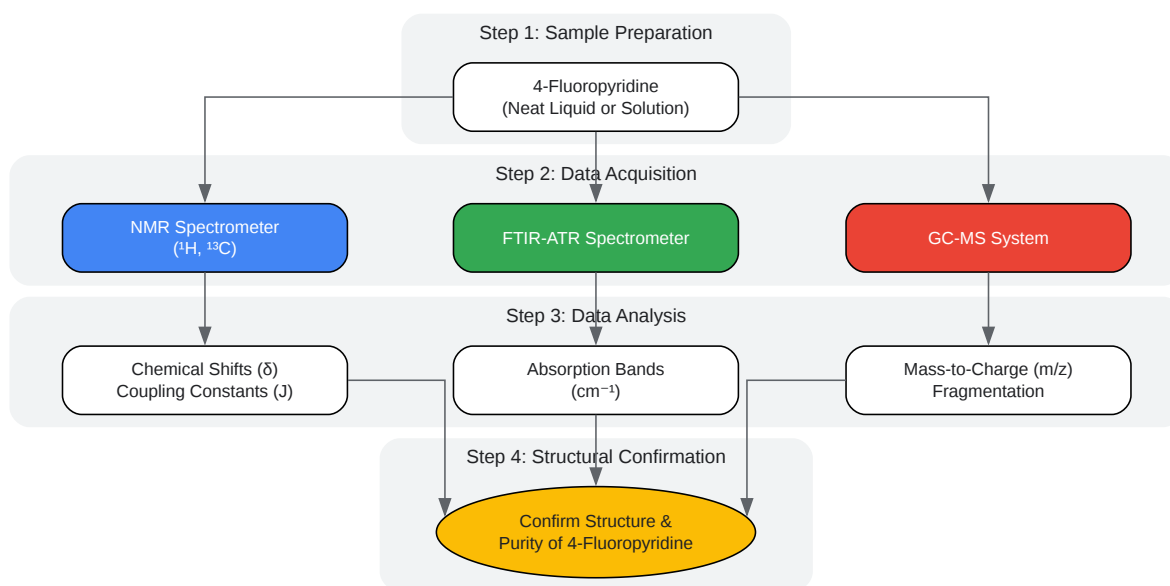
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like **4-Fluoropyridine**.

- Sample Preparation: Prepare a dilute solution of **4-Fluoropyridine** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Method:

- Column: Use a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).[\[12\]](#)
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: Injector at 250°C. Oven program: start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10-20°C/min.[\[12\]](#)
- MS Method:
 - Ionization: Electron Ionization (EI) at 70 eV.[\[13\]](#)
 - Mass Range: Scan from m/z 35 to 200.
 - Source Temperature: Maintain at ~230°C.

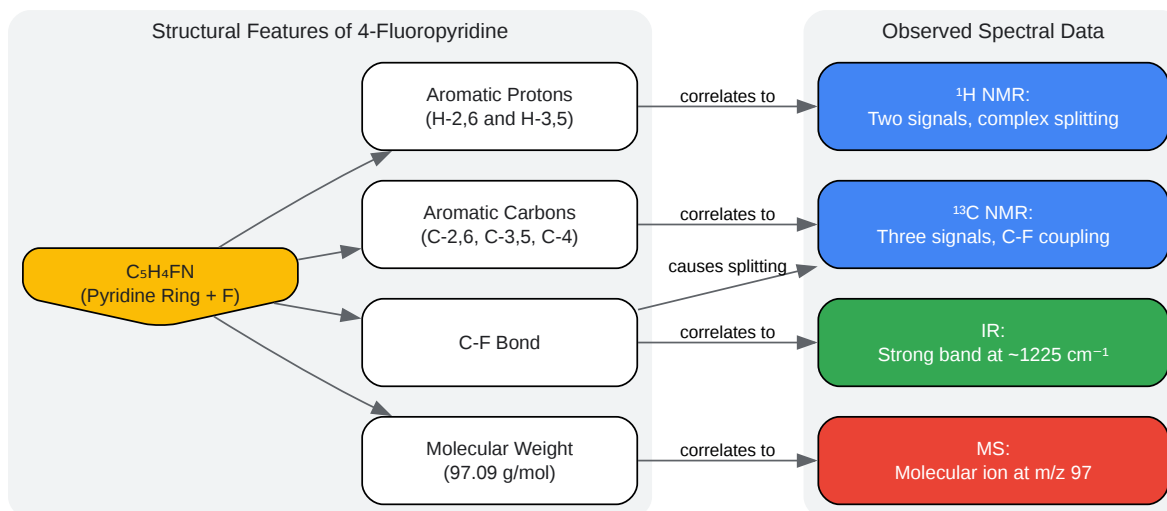
Visualized Workflows and Logical Relationships

The following diagrams illustrate the workflow for spectral analysis and the logical connections between spectral data and molecular structure.



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Caption: General workflow for the comprehensive spectral analysis of **4-Fluoropyridine**.



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Caption: Logical relationship between structural features and observed spectral data.

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